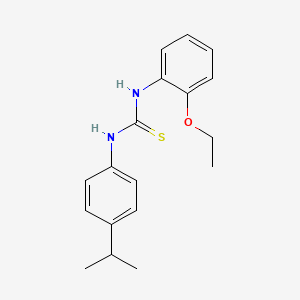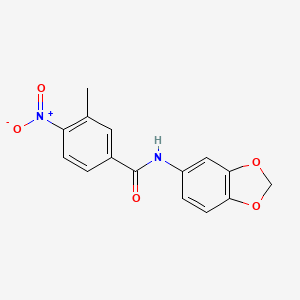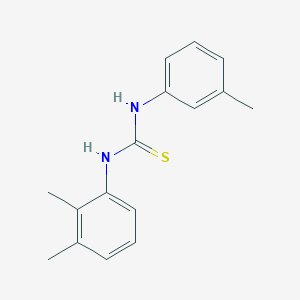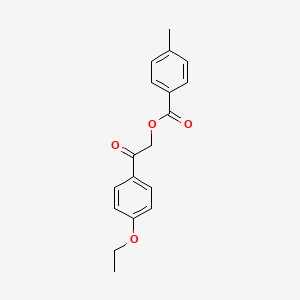![molecular formula C17H15N3OS B5842982 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)
1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as BITE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITE is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of fungal or bacterial enzymes. 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone may also interact with cellular membranes or DNA, leading to cell death.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have antifungal and antibacterial activities, and it has been studied for its potential applications in the treatment of fungal infections. 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to have potential applications in catalysis and the removal of heavy metals from wastewater.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments include its synthetic accessibility, its potential applications in various fields, and its relatively low toxicity. The limitations of using 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments include its limited solubility in water and its potential instability under certain reaction conditions.
Future Directions
There are several future directions for the study of 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, including the optimization of the synthesis method to improve the yield and purity of the compound, the study of the mechanism of action of 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, and the development of new applications for 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in various fields. Additionally, the study of 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone derivatives may lead to the discovery of more potent and selective compounds with potential applications in drug discovery and materials science.
Synthesis Methods
1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone can be synthesized through a variety of methods, including the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-bromo-4-biphenyl in the presence of a base, or through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 4-biphenylcarboxaldehyde in the presence of a base. The yield of 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst used.
Scientific Research Applications
1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have antifungal and antibacterial activities, and it has been studied as a potential drug candidate for the treatment of fungal infections. In materials science, 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been used as a ligand for the synthesis of metal complexes, and it has been studied for its potential applications in catalysis. In environmental science, 1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in the removal of heavy metals from wastewater.
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-12-18-19-17(20)22-11-16(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVNZHKJXGIRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)

![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)


